molecular formula C27H24N2O5 B11592252 6-amino-8-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11592252
M. Wt: 456.5 g/mol
InChI Key: CIZWTEHCHOHATJ-UHFFFAOYSA-N
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Description

6-amino-8-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a dioxolochromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the dioxolochromene core, followed by the introduction of the amino group, ethoxy group, and the 4-methylbenzyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-amino-8-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

6-amino-8-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-8-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-8-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is unique due to its specific structural features, such as the dioxolochromene core and the combination of functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

6-amino-8-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C27H24N2O5/c1-3-30-23-10-18(8-9-21(23)31-14-17-6-4-16(2)5-7-17)26-19-11-24-25(33-15-32-24)12-22(19)34-27(29)20(26)13-28/h4-12,26H,3,14-15,29H2,1-2H3

InChI Key

CIZWTEHCHOHATJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)OCC5=CC=C(C=C5)C

Origin of Product

United States

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